

# Application Notes and Protocols for Tyk2-IN-18 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways involved in inflammation and immunity.[1][2][3] Dysregulation of Tyk2 activity is associated with various autoimmune and inflammatory diseases, making it an attractive therapeutic target.[1][4][5] **Tyk2-IN-18** is a potent and selective inhibitor of Tyk2, demonstrating significant potential for research and drug development. These application notes provide detailed protocols for utilizing **Tyk2-IN-18** in both biochemical and cellular kinase activity assays to characterize its inhibitory potential and elucidate its effects on downstream signaling pathways.

## **Mechanism of Action**

Tyk2 is an intracellular tyrosine kinase that associates with the cytoplasmic domains of cytokine receptors.[2] Upon cytokine binding, such as interleukins (IL-12, IL-23) and type I interferons (IFN), Tyk2 is activated and, in conjunction with other JAK family members, phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][2][3][6] This phosphorylation cascade leads to the dimerization and nuclear translocation of STATs, where they regulate the transcription of target genes involved in inflammatory and immune responses.

[3] Tyk2-IN-18 is a dual inhibitor of JAK1 and Tyk2.[1][5] By inhibiting the kinase activity of Tyk2, Tyk2-IN-18 blocks the phosphorylation of STATs, thereby interrupting the signaling cascade and reducing the production of pro-inflammatory mediators.[1][3]



### **Data Presentation**

The inhibitory activity of **Tyk2-IN-18** has been characterized in biochemical assays against various kinases. The following table summarizes the available quantitative data.

| Kinase | Assay Type  | IC50 (nM) | Selectivity vs.<br>JAK2/JAK3 | Reference |
|--------|-------------|-----------|------------------------------|-----------|
| Tyk2   | Biochemical | 21        | >10-fold                     | [1]       |
| JAK1   | Biochemical | 39        | >10-fold                     | [1]       |
| JAK2   | Biochemical | >210      | -                            | [1]       |
| JAK3   | Biochemical | >210      | -                            | [1]       |

## **Signaling Pathway and Experimental Workflow**

To visualize the mechanism of Tyk2 inhibition and the experimental procedures for its characterization, the following diagrams are provided.





Click to download full resolution via product page

Tyk2 Signaling Pathway and Point of Inhibition.





Click to download full resolution via product page

### **Biochemical Kinase Assay Experimental Workflow.**

## **Experimental Protocols**

## Protocol 1: Biochemical Tyk2 Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes the determination of **Tyk2-IN-18** IC50 value using a commercially available ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.

### Materials:

- Recombinant human Tyk2 enzyme
- Tyk2-IN-18
- Kinase Substrate (e.g., IRS1-tide peptide)
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates



- Multichannel pipettes
- Plate reader capable of measuring luminescence

#### Procedure:

Compound Preparation: Prepare a 10-point serial dilution of Tyk2-IN-18 in 100% DMSO, starting from a high concentration (e.g., 1 mM). Then, create an intermediate dilution of the compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

### Reaction Setup:

- Add 2.5 μL of the diluted Tyk2-IN-18 or DMSO (for positive and negative controls) to the wells of the assay plate.
- Prepare a master mix containing kinase assay buffer, Tyk2 enzyme, and the substrate at 2x the final desired concentration.
- $\circ$  Add 5  $\mu$ L of the enzyme/substrate master mix to each well. For "blank" wells, add 5  $\mu$ L of kinase assay buffer without the enzyme.

#### Kinase Reaction Initiation:

- Prepare a 2x ATP solution in kinase assay buffer.
- $\circ~$  Add 2.5  $\mu L$  of the 2x ATP solution to all wells to start the reaction. The final reaction volume is 10  $\mu L$
- Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear ADP production.

### ADP Detection:

- Add 10 µL of ADP-Glo™ Reagent to each well.
- Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.



- Add 20 μL of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis:
  - Subtract the "blank" control signal from all other measurements.
  - Calculate the percentage of inhibition for each Tyk2-IN-18 concentration relative to the DMSO control (0% inhibition) and no enzyme control (100% inhibition).
  - Plot the percent inhibition against the logarithm of the Tyk2-IN-18 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## Protocol 2: Cellular Phospho-STAT Assay in Human PBMCs

This protocol outlines a method to assess the inhibitory effect of **Tyk2-IN-18** on cytokine-induced STAT phosphorylation in human Peripheral Blood Mononuclear Cells (PBMCs) using flow cytometry.

### Materials:

- Human PBMCs, isolated from whole blood via density gradient centrifugation
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Tyk2-IN-18 dissolved in DMSO
- Cytokine for stimulation (e.g., recombinant human IL-12 or IFN-α)
- Fixation/Permeabilization Buffer
- Flow Cytometry Staining Buffer



- Fluorochrome-conjugated antibodies:
  - Anti-CD3 (to identify T cells)
  - Anti-phospho-STAT4 (for IL-12 stimulation) or Anti-phospho-STAT1 (for IFN-α stimulation)
- FACS tubes
- · Flow cytometer

### Procedure:

- Cell Preparation: Resuspend isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Inhibitor Treatment:
  - Seed the PBMCs in a 96-well plate.
  - Add serial dilutions of Tyk2-IN-18 (e.g., 1 nM to 10 μM) or DMSO as a vehicle control.
  - Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO2 incubator.
- · Cytokine Stimulation:
  - Add the appropriate cytokine (e.g., IL-12 at a final concentration of 10 ng/mL) to the wells.
  - Incubate for a short period (e.g., 15-30 minutes) at 37°C.
- Fixation and Permeabilization:
  - Stop the stimulation by adding a fixation buffer.
  - Incubate for 10-15 minutes at room temperature.
  - Wash the cells with staining buffer and then add a permeabilization buffer.
  - Incubate for 30 minutes at 4°C.



- Intracellular Staining:
  - Wash the cells and resuspend them in staining buffer.
  - Add the anti-phospho-STAT and anti-CD3 antibodies.
  - Incubate for 30-60 minutes at 4°C in the dark.
- Data Acquisition: Wash the cells and resuspend in staining buffer for analysis on a flow cytometer. Gate on the CD3-positive T cell population.
- Data Analysis:
  - Determine the median fluorescence intensity (MFI) of the phospho-STAT signal within the CD3+ population for each condition.
  - Calculate the percentage of inhibition of STAT phosphorylation for each Tyk2-IN-18 concentration relative to the stimulated DMSO control.
  - Plot the percent inhibition against the inhibitor concentration to determine the cellular IC50 value.

## Protocol 3: Human Whole Blood Assay for Cytokine Production

This protocol measures the pharmacodynamic effect of **Tyk2-IN-18** by quantifying the inhibition of cytokine-induced IFN-y production in human whole blood.

### Materials:

- Freshly collected human whole blood (with heparin as an anticoagulant)
- Tyk2-IN-18 dissolved in DMSO
- Recombinant human IL-12 and IL-18
- RPMI-1640 medium



- IFN-y ELISA kit
- 96-well culture plates

### Procedure:

- Inhibitor Addition:
  - Add 10 μL of serially diluted Tyk2-IN-18 or DMSO control to the wells of a 96-well plate.
- Blood Culture:
  - Add 190 μL of fresh whole blood to each well.
  - Pre-incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
- Stimulation:
  - Add a cocktail of IL-12 (e.g., 10 ng/mL) and IL-18 (e.g., 50 ng/mL) to the wells.
  - Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Plasma Collection:
  - Centrifuge the plate to pellet the blood cells.
  - Carefully collect the plasma supernatant.
- IFN-y Quantification:
  - Measure the concentration of IFN-y in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis:
  - Calculate the percentage of inhibition of IFN-y production for each Tyk2-IN-18 concentration compared to the stimulated DMSO control.



 Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

### Conclusion

**Tyk2-IN-18** is a valuable research tool for investigating the role of Tyk2 in various physiological and pathological processes. The protocols provided herein offer robust methods for characterizing the biochemical and cellular activity of **Tyk2-IN-18** and other potential Tyk2 inhibitors. These assays are essential for the preclinical evaluation of novel therapeutic agents targeting the Tyk2 signaling pathway.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. bms.com [bms.com]
- 3. academic.oup.com [academic.oup.com]
- 4. TYK2 Inhibitors for Treating Autoimmune and Inflammatory Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Tyk2-IN-18 in Kinase Activity Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569495#tyk2-in-18-for-kinase-activity-assays]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com